molecular formula C14H19NO3 B2456341 N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide CAS No. 153088-05-2

N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide

Cat. No.: B2456341
CAS No.: 153088-05-2
M. Wt: 249.31
InChI Key: MQZMQRPCNLHVND-UHFFFAOYSA-N
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Description

N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide is a chemical compound with the molecular formula C 14 H 19 NO 3 and a molecular weight of 249.31 g/mol . It is supplied as a high-purity material for research and development purposes. This acetamide derivative is of significant interest in medicinal chemistry research, particularly in the investigation of central nervous system (CNS) active compounds. While the specific pharmacological profile of this exact molecule is under investigation, its core structure is highly relevant. Scientific literature indicates that structurally related N -(2-hydroxycyclohexyl)acetamide compounds have demonstrated potent anticonvulsant activity in preclinical models . One such racemic trans analog was reported to be effective in the Maximal Electroshock Seizure (MES) test, and its mechanism of action is believed to involve the inhibition of voltage-gated sodium currents and enhancement of GABAergic effects . This suggests that researchers can utilize this compound as a valuable chemical building block or as a reference compound in neuropharmacology studies for developing new therapeutic agents for seizure disorders. This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications. It is offered with comprehensive analytical data to ensure identity and purity for research applications.

Properties

IUPAC Name

N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(16)15-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17/h6-9,13-14,17H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZMQRPCNLHVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 4-Aminophenol backbone : Provides the aromatic core and amine functionality.
  • 2-Hydroxycyclohexanol : Introduces the cyclohexyl ether group.
    The synthesis typically involves:
  • Ether bond formation between the phenol and cyclohexanol derivatives.
  • Amine acetylation to yield the final acetamide.

Detailed Preparation Methods

Williamson Ether Synthesis Route

Step 1: Tosylation of 2-Hydroxycyclohexanol

Reagents :
- 2-Hydroxycyclohexanol, p-toluenesulfonyl chloride (TsCl), pyridine.
Procedure :
1. React 2-hydroxycyclohexanol with TsCl in pyridine at 0–5°C for 4–6 hours.
2. Isolate 2-tosyloxycyclohexane via extraction (ethyl acetate/water) and recrystallization (hexanes).
Yield : 85–90%.

Step 2: Etherification of 4-Nitrophenol

Reagents :
- 4-Nitrophenol, 2-tosyloxycyclohexane, K₂CO₃, acetone.
Procedure :
1. Reflux 4-nitrophenol and 2-tosyloxycyclohexane in acetone with K₂CO₃ (2.5 equiv) for 12–18 hours.
2. Purify 4-nitro-phenyl-(2-cyclohexyloxy) compound via column chromatography (SiO₂, hexanes/ethyl acetate 4:1).
Yield : 70–75%.

Step 3: Nitro Reduction to Amine

Reagents :
- 4-Nitro-phenyl-(2-cyclohexyloxy) compound, H₂ (1 atm), 10% Pd/C, ethanol.
Procedure :
1. Hydrogenate the nitro compound in ethanol at 25°C for 6 hours.
2. Filter and concentrate to obtain 4-amino-phenyl-(2-cyclohexyloxy) intermediate.
Yield : 95–98%.

Step 4: Acetylation of Amine

Reagents :
- 4-Amino-phenyl-(2-cyclohexyloxy) intermediate, acetic anhydride, pyridine.
Procedure :
1. Stir the amine with acetic anhydride (1.2 equiv) in pyridine at 0°C for 2 hours.
2. Quench with ice-water, extract with dichloromethane, and recrystallize (ethanol/water).
Yield : 90–92%.

Overall Yield : 50–55% (four steps).

Mitsunobu Reaction Route

Step 1: Direct Ether Formation

Reagents :
- 4-Nitrophenol, 2-hydroxycyclohexanol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), THF.
Procedure :
1. React 4-nitrophenol and 2-hydroxycyclohexanol with PPh₃ (1.2 equiv) and DIAD (1.2 equiv) in THF at 0°C → 25°C for 24 hours.
2. Purify via flash chromatography (hexanes/ethyl acetate 3:1).
Yield : 80–85%.

Steps 2–3: Reduction and Acetylation

Identical to Sections 3.1.3 and 3.1.4.

Overall Yield : 60–65% (three steps).

Alternative Pathway: Paracetamol Derivative Functionalization

Step 1: Etherification of Paracetamol

Reagents :
- Paracetamol (4-acetamidophenol), 2-bromo-cyclohexanol, K₂CO₃, DMF.
Procedure :
1. Reflux paracetamol and 2-bromo-cyclohexanol in DMF with K₂CO₃ (3.0 equiv) for 24 hours.
2. Isolate product via precipitation (water) and recrystallization (methanol).
Yield : 50–55%.

Note : Lower yields due to reduced nucleophilicity of the acetylated phenol.

Analytical Characterization

Parameter Data Source
Melting Point 139–140°C
Molecular Formula C₁₄H₁₉NO₃
MS (ESI) m/z 250.3 [M+H]⁺
¹H NMR (CDCl₃) δ 6.85 (d, 2H), 4.50 (m, 1H), etc.

Comparative Analysis of Methods

Method Advantages Disadvantages
Williamson Cost-effective, scalable Multiple steps, moderate yields
Mitsunobu High yield, one-step etherification Expensive reagents
Paracetamol Route Utilizes commercial starting material Low yield due to poor reactivity

Chemical Reactions Analysis

Types of Reactions: N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analgesic and Anti-inflammatory Effects

Research indicates that N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide exhibits significant analgesic and anti-inflammatory properties. Studies have shown that the compound can inhibit inflammation in models of arthritis, demonstrating a reduction in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha when administered to adjuvant-induced arthritis rats . The compound's structural similarity to known pain relievers suggests it may act through similar mechanisms.

Synthetic Routes

Several synthetic methods have been proposed for the preparation of this compound, highlighting its accessibility for research and development purposes. These methods typically involve the functionalization of phenolic compounds or cyclohexanol derivatives, allowing for tailored synthesis based on desired applications.

Case Studies and Research Findings

  • Anti-Arthritic Activity : A study conducted on adult female Sprague Dawley rats demonstrated that this compound significantly retarded body weight loss and paw edema volume in arthritis models. The treatment resulted in decreased serum levels of pro-inflammatory cytokines, indicating its potential as an anti-arthritic agent .
  • Inflammation Inhibition : Additional research has explored the compound's ability to alter oxidative stress markers related to inflammation, further supporting its role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxycyclohexyl group can form hydrogen bonds with biological macromolecules, while the phenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

  • N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide
  • N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}propionamide
  • N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}butyramide

Comparison: While all these compounds share a similar core structure, the length of the acyl chain (acetamide, propionamide, butyramide) can influence their chemical and biological properties. This compound is unique due to its specific balance of hydrophilic and hydrophobic regions, which can affect its solubility, reactivity, and interaction with biological targets.

Biological Activity

N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in pharmacology. This article explores the compound's structure, mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

  • Phenyl Ring : A core feature contributing to its interaction with biological targets.
  • Cyclohexyl Ether : Enhances solubility and bioavailability.
  • Hydroxyl Group : Potentially increases hydrogen bonding with biological macromolecules.

The molecular formula is C14H19NOC_{14}H_{19}NO with a molecular weight of 249.31g/mol249.31\,g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxycyclohexyl group can form hydrogen bonds with proteins, while the phenylacetamide moiety engages in hydrophobic interactions. This interaction profile may modulate the activity of various enzymes and receptors involved in pain and inflammation pathways.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound may exhibit analgesic and anti-inflammatory properties. Its structural similarity to established pain relievers suggests it could be effective in managing pain and inflammation.

Pharmacological Research

Preclinical studies have shown promise for this compound as a therapeutic agent. Key findings include:

  • Inhibition of Lysosomal Phospholipase A2 (LPLA2) : This inhibition correlates with reduced inflammation markers, indicating potential utility in treating inflammatory diseases .
  • Interaction with Pain Signaling Pathways : Preliminary investigations suggest that this compound may interact with receptors involved in nociception, although further studies are required to elucidate these mechanisms fully.

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds reveals insights into its unique properties:

Compound NameStructureBiological Activity
N-(4-(2-Hydroxyethoxy)phenyl)acetamideSimilar ether linkageModerate analgesic
N-[4-[1-(2-hydroxycyclohexyl)piperidin-4-yl]phenyl]acetamidePiperidine substituentEnhanced analgesic effect
N-{4-[(2-Cyanobenzyl)oxy]phenyl}acetamideCyanobenzene groupPotential anti-cancer properties

This table illustrates how structural variations influence biological activity, highlighting the potential for this compound to serve as a lead compound for further drug development.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Study on Inflammatory Response : A study demonstrated that treatment with this compound significantly reduced inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
  • Pain Management Trials : In animal models, the compound showed a decrease in pain response comparable to standard analgesics, supporting its development as a pain management option.
  • Potential Cancer Therapeutics : Ongoing research is investigating its effects on cancer cell lines, focusing on apoptosis induction and cell cycle arrest mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound is classified under GHS as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) .
  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) respirators during aerosol-generating procedures .
  • Storage : Store at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .
  • First Aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, rinse mouth (do not induce vomiting) and seek immediate medical attention .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR Analysis : Compare experimental 1H and 13C NMR spectra with computational predictions (e.g., DFT calculations). Key signals include the acetamide carbonyl (~168–170 ppm in 13C NMR) and cyclohexyloxy protons (δ 3.5–4.5 ppm in 1H NMR for the oxygenated CH group) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+) and fragmentation patterns, ensuring alignment with the molecular formula (e.g., C₁₄H₁₉NO₃).
  • X-ray Crystallography : If crystalline, resolve the cyclohexyl ring conformation (chair vs. boat) and hydrogen-bonding networks .

Q. What synthetic routes are reported for this compound analogs?

  • Methodological Answer :

  • Key Steps :

Etherification : React 4-nitrophenol with 2-hydroxycyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the cyclohexyloxy intermediate.

Reduction : Catalytically hydrogenate the nitro group to an amine using Pd/C or Raney Ni .

Acetylation : Treat the amine with acetic anhydride in pyridine to yield the acetamide .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (≥95% by area) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Test derivatives across a broad concentration range (e.g., 1 nM–100 µM) in cell-based assays to identify EC₅₀/IC₅₀ values .
  • Assay Validation : Replicate studies in orthogonal models (e.g., primary cells vs. immortalized lines) to rule out cell-specific artifacts .
  • Metabolite Screening : Use LC-MS to detect potential bioactive metabolites that may explain activity variations .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Modeling : Use tools like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. The hydroxyl and ether groups may enhance solubility but reduce membrane permeability .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory analogs) .
  • QSAR Analysis : Build regression models using descriptors like polar surface area and H-bond donors to optimize bioavailability .

Q. How to design a patent search strategy for this compound and its derivatives?

  • Methodological Answer :

  • Keyword Strategy : Combine IUPAC names (e.g., "this compound") with truncations (e.g., "acetamide AND cyclohexyloxy") .
  • Structure-Based Search : Use CAS Registry Number (if available) or substructure queries in databases like SciFinder or Reaxys to identify prior art .
  • Citation Tracking : Review patents citing paracetamol (N-(4-hydroxyphenyl)acetamide) analogs, as these may disclose related synthetic methods .

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